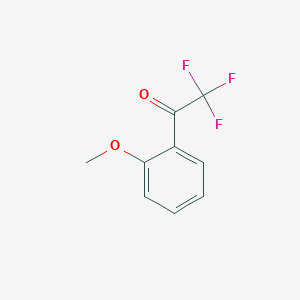

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone

CAS No.: 26944-43-4

Cat. No.: VC2162174

Molecular Formula: C9H7F3O2

Molecular Weight: 204.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26944-43-4 |

|---|---|

| Molecular Formula | C9H7F3O2 |

| Molecular Weight | 204.15 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone |

| Standard InChI | InChI=1S/C9H7F3O2/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5H,1H3 |

| Standard InChI Key | SKDHRHGYJIMXRJ-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1C(=O)C(F)(F)F |

| Canonical SMILES | COC1=CC=CC=C1C(=O)C(F)(F)F |

Introduction

Chemical Identity and Basic Properties

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone is an organic compound characterized by its trifluoromethyl and methoxyphenyl functional groups. It is registered with the CAS number 26944-43-4 and possesses the molecular formula C9H7F3O2 . This ketone compound has a molecular weight of 204.15 g/mol and features a distinctive structure where the trifluoromethyl group is attached to the carbonyl carbon, while the 2-methoxyphenyl group constitutes the other substituent on the ketone functional group.

The compound's International Chemical Identifier (InChI) is InChI=1/C9H7F3O2/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5H,1H3, which provides a standardized representation of its molecular structure . Several synonyms are used to refer to this compound, including "Ethanone, 2,2,2-trifluoro-1-(2-methoxyphenyl)-" and "2'-Methoxy-2,2,2-trifluoroacetophenone" .

Structural Features

The molecular architecture of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone consists of:

-

A ketone (C=O) functional group

-

A trifluoromethyl (CF3) group directly attached to the carbonyl carbon

-

A 2-methoxyphenyl group (benzene ring with methoxy substituent at the ortho position) attached to the carbonyl carbon

This structural arrangement creates a unique electronic environment that influences the compound's chemical behavior and interactions with biological systems.

Physical and Chemical Properties

The presence of both the trifluoromethyl group and the methoxy substituent on the phenyl ring confers distinctive physical and chemical properties to this compound. The trifluoromethyl group significantly enhances the lipophilicity of the molecule, which can influence its solubility profile and membrane permeability in biological systems .

Property Table

Electronic and Steric Effects

The methoxy group attached to the phenyl ring affects the compound's electronic properties and introduces steric hindrance, which can impact its interactions with various molecular targets . The electron-donating nature of the methoxy group contrasts with the electron-withdrawing properties of the trifluoromethyl group, creating an interesting electronic distribution within the molecule.

The presence of three fluorine atoms in the trifluoromethyl group also introduces unique features including increased metabolic stability and altered pharmacokinetics, which can be advantageous in the development of bioactive compounds .

Synthesis and Preparation

The synthesis of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone typically involves reaction pathways that incorporate both the trifluoromethyl functionality and the methoxyphenyl moiety.

Common Synthetic Route

A standard method for synthesizing this compound involves the reaction of 2-methoxybenzaldehyde with trifluoroacetic anhydride under controlled conditions. This approach is commonly employed for preparing trifluoromethyl ketones and can provide the desired product with high purity and yield when properly optimized.

Alternative Synthesis Methods

Alternative synthetic pathways may include:

-

Friedel-Crafts acylation reactions using appropriate trifluoroacetyl donors

-

Organometallic approaches involving 2-methoxyphenyl metal reagents and trifluoroacetic acid derivatives

-

Oxidation of the corresponding secondary alcohol (2,2,2-trifluoro-1-(2-methoxyphenyl)ethanol)

These methodologies can be selected based on reagent availability, desired scale, and specific requirements for reaction conditions.

Chemical Reactivity and Transformations

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone possesses reactive sites that allow for various chemical transformations, making it valuable as a building block in organic synthesis.

Reactivity of the Carbonyl Group

The carbonyl group of this trifluoromethyl ketone exhibits enhanced electrophilicity due to the electron-withdrawing effect of the adjacent trifluoromethyl group. This increased electrophilic character facilitates nucleophilic addition reactions, including:

-

Reduction to the corresponding alcohol

-

Condensation reactions with amines to form imines

-

Aldol-type reactions

-

Addition of organometallic reagents

Transformations Involving the Methoxy Group

The methoxy substituent on the phenyl ring can undergo demethylation reactions under appropriate conditions, providing access to the corresponding hydroxy derivatives. This transformation can be valuable for further functionalization or for modulating the electronic properties of the aromatic system.

Applications in Organic Synthesis

As a functionalized building block, 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone finds applications in various synthetic contexts, particularly where incorporation of fluorine atoms is desired.

Pharmaceutical Intermediate

The compound serves as a valuable intermediate in the synthesis of fluorinated pharmaceuticals . The trifluoromethyl group is known to enhance drug properties by:

-

Increasing metabolic stability against oxidative degradation

-

Improving lipophilicity and membrane permeability

-

Enhancing binding interactions with target proteins through fluorine-specific interactions

-

Modifying the acidity/basicity of neighboring functional groups

Agrochemical Development

In agrochemical research, trifluoromethylated aromatics like 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone can serve as precursors to compounds with improved stability and biological activity profiles . The fluorine atoms contribute to resistance against environmental degradation and can enhance the compound's interaction with biological targets in pest organisms.

Research Status and Future Directions

Current research on 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone appears limited, but the compound represents an interesting structural template with potential for further exploration in various scientific domains.

Current Research Status

Research involving this specific compound has focused primarily on its use as a synthetic intermediate rather than as a subject of comprehensive biological evaluation. The limited documentation on its specific biological activities suggests opportunities for further investigation.

Future Research Directions

Potential areas for future research may include:

-

Systematic evaluation of structure-activity relationships using this compound as a template

-

Investigation of its potential as an enzyme inhibitor, particularly for enzymes involved in metabolic processes

-

Exploration of novel synthetic transformations utilizing its functional groups

-

Assessment of potential applications in materials science, particularly in fluoropolymer development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume